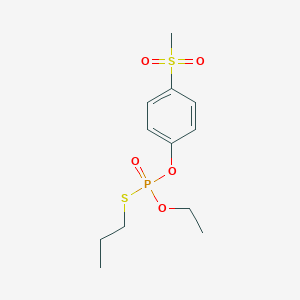

Sulprophos os sulfone

描述

Contextualization of Organosulfur Compounds in Chemical Sciences

Organosulfur compounds, a major class of chemical entities characterized by the presence of a carbon-sulfur bond, are fundamental to the chemical sciences. wikipedia.orgjmchemsci.com Their study, known as organosulfur chemistry, reveals their ubiquitous presence in nature and their critical role in synthetic applications. wikipedia.orgbritannica.com In the natural world, sulfur is an essential element for life. wikipedia.org This is evidenced by its incorporation into the structures of two of the twenty common amino acids, cysteine and methionine, as well as the tripeptide glutathione, a primary intracellular antioxidant. wikipedia.orgbritannica.com Furthermore, vital biomolecules such as the vitamins biotin (B1667282) (Vitamin B7) and thiamine (B1217682) (Vitamin B1), coenzyme A, and lipoic acid all contain sulfur. wikipedia.orgbritannica.com

The significance of organosulfur compounds extends to pharmaceuticals and industrial applications. Life-saving antibiotics, including penicillin and sulfa drugs, are prominent examples of sulfur-containing medicinal compounds. wikipedia.orgjmchemsci.com In contrast, the potent chemical warfare agent, mustard gas, also belongs to this class, highlighting the diverse properties of these molecules. britannica.com Industrially, organosulfur compounds are utilized as solvents like dimethyl sulfoxide (B87167) (DMSO) and carbon disulfide, and as precursors for polymers, dyes, and agricultural chemicals. britannica.com The presence of organosulfur compounds in fossil fuels is also a major consideration in the petroleum industry, where their removal is a key aspect of the refining process. wikipedia.org

The Role of Sulfones in Contemporary Chemical Research

Within the broad family of organosulfur compounds, sulfones represent a particularly important functional group. A sulfone is characterized by a sulfonyl group (–SO2–) attached to two carbon atoms. nih.govwikipedia.org This structural feature imparts a unique combination of stability and reactivity, making sulfones highly valuable in modern chemical research. nih.govresearchgate.net They are often described as "chemical chameleons" due to their versatile nature, capable of participating in a wide array of chemical transformations. nih.gov

Sulfones are pivotal building blocks in organic synthesis, employed in well-known reactions such as the Ramberg–Bäcklund reaction and the Julia olefination for the formation of alkenes. wikipedia.orgiomcworld.com Their electron-withdrawing nature can be harnessed to influence the reactivity of adjacent parts of a molecule. iomcworld.com Beyond their role as synthetic intermediates, sulfones are integral components in a variety of applied fields. They are found in numerous pharmaceuticals, exhibiting a range of biological activities including antibiotic and anticancer properties. researchgate.netiomcworld.com In the field of materials science, high-performance polymers like polyethersulfone (PES) and polyphenylene sulfone (PPSU) are valued for their thermal resistance and mechanical strength. nih.govmdpi.com The synthesis of sulfones is an active area of research, with common methods including the oxidation of thioethers and sulfoxides, and reactions involving sulfur dioxide or sulfonyl halides. wikipedia.orgorganic-chemistry.org

Historical Development and Significance of Sulprophos Sulfone within its Chemical Class

Sulprophos sulfone is primarily recognized and studied as a key metabolite of the organophosphorus insecticide sulprofos (B166734). chemicalbook.comnih.gov The parent compound, sulprofos, was developed for agricultural use to control insect pests. chemicalbook.comgoogle.com Its chemical structure features a 4-(methylthio)phenyl group, which is the site of metabolic transformation. chemicalbook.com

The significance of sulprophos sulfone is intrinsically linked to the metabolic fate and environmental degradation of sulprofos. Research has shown that a major metabolic pathway for sulprofos in organisms and the environment involves oxidation of the thioether sulfur atom. chemicalbook.comnih.govechemi.com This process occurs in a stepwise manner: sulprofos is first oxidized to form sulprofos sulfoxide, and subsequently, a slower oxidation step converts the sulfoxide into sulprophos sulfone. chemicalbook.com These oxidative metabolites, including the sulfone, have been detected in metabolism studies involving rats and other animals. chemicalbook.comnih.gov

Furthermore, the photodecomposition of sulprofos, for instance on cotton leaves or in aqueous solutions exposed to sunlight, also yields sulprofos sulfone as a major product alongside the sulfoxide. chemicalbook.com Therefore, the historical development and study of sulprophos sulfone have been driven by the need to understand the complete lifecycle of the parent insecticide, its bioactivation, and its persistence in the environment. Its presence is an indicator of the degradation of sulprofos. echemi.comherts.ac.uk

Table 1: Physicochemical Properties of Sulprofos

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | O-Ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate | nih.gov |

| CAS Number | 35400-43-2 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₉O₂PS₃ | chemicalbook.com |

| Molecular Weight | 322.45 g/mol | chemicalbook.com |

| Appearance | Tan-colored liquid | chemicalbook.comechemi.com |

| Odor | Sulfide-like | chemicalbook.comechemi.com |

| Density | 1.20 g/cm³ (20 °C) | chemicalbook.com |

| Boiling Point | 155-158 °C at 0.1 Torr | chemicalbook.com |

| Water Solubility | 0.31 mg/L (20 °C) | chemicalbook.com |

| Vapor Pressure | 8.4 x 10⁻⁵ Pa (20 °C) | chemicalbook.com |

Table 2: Key Oxidative Metabolites of Sulprofos

| Metabolite Name | Formation Pathway | Detection Context | Source(s) |

|---|---|---|---|

| Sulprofos sulfoxide | Oxidation of sulprofos | Animal metabolism, photodecomposition | chemicalbook.comnih.govherts.ac.uk |

| Sulprophos sulfone | Oxidation of sulprofos sulfoxide | Animal metabolism, soil degradation, photodecomposition | chemicalbook.comnih.govherts.ac.uk |

| Sulprofos oxon | Oxidative desulfuration of sulprofos | Animal metabolism | chemicalbook.comherts.ac.uk |

| Sulprofos oxon sulfoxide | Oxidation of sulprofos oxon | Animal metabolism, photodecomposition | chemicalbook.comherts.ac.uk |

| Sulprofos oxon sulfone | Oxidation of sulprofos oxon sulfoxide | Animal metabolism | chemicalbook.comherts.ac.uk |

Current Gaps and Future Directions in Sulprophos Sulfone Research

The existing body of research on sulprophos sulfone is almost exclusively contextual, focusing on its role as a transformation product of sulprofos. This leaves significant gaps in the understanding of the compound as an independent chemical entity.

Current Gaps:

Dedicated Synthesis: There is a lack of reported methods for the direct and high-yield synthesis of sulprophos sulfone. Current knowledge relies on its formation as a byproduct of sulprofos oxidation, which is not ideal for producing pure samples for detailed study.

Isolated Characterization: Comprehensive data on the physicochemical properties, spectroscopic profile (e.g., detailed NMR, IR, Mass Spectrometry data of the pure substance), and crystalline structure of isolated sulprophos sulfone are not readily available in the literature. researchgate.netnist.govnist.gov

Future Directions:

Development of Synthetic Routes: Future research could focus on developing efficient and scalable synthetic pathways to produce sulprophos sulfone directly, perhaps by adapting general methods for sulfone synthesis to this specific molecule. organic-chemistry.org This would enable more detailed and controlled studies.

Advanced Analytical Methods: While analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to detect sulprofos and its metabolites in environmental and biological matrices, developing methods with higher sensitivity and specificity for sulprophos sulfone would be beneficial for more accurate environmental monitoring and metabolic studies. fao.orguoguelph.caepa.gov

Investigation of Intrinsic Properties: A thorough investigation into the chemical, physical, and potential biological activities of purified sulprophos sulfone is warranted. This would clarify its specific contribution to the environmental and toxicological profile currently attributed to sulprofos degradation products.

Exploring Potential Applications: While speculative, understanding the unique properties of sulprophos sulfone could open avenues for new applications, mirroring the diverse uses of other functionalized sulfones in medicinal chemistry or materials science. nih.govresearchgate.net

Table 3: Relevant Analytical Techniques

| Technique | Application | Source(s) |

|---|---|---|

| Gas Chromatography (GC) | Separation and analysis of volatile and semi-volatile pesticides and their metabolites. | uoguelph.cacdc.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and quantification of compounds like sulprofos in various samples. | uoguelph.ca |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for determining pesticide residues, including sulfones, in complex matrices. | fao.orgepa.gov |

Structure

3D Structure

属性

CAS 编号 |

42795-00-6 |

|---|---|

分子式 |

C12H19O5PS2 |

分子量 |

338.4 g/mol |

IUPAC 名称 |

1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylsulfonylbenzene |

InChI |

InChI=1S/C12H19O5PS2/c1-4-10-19-18(13,16-5-2)17-11-6-8-12(9-7-11)20(3,14)15/h6-9H,4-5,10H2,1-3H3 |

InChI 键 |

WLTBFWPXSKENKQ-UHFFFAOYSA-N |

规范 SMILES |

CCCSP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Sulprophos Sulfone

Established Synthetic Pathways for Sulfone Formation

The formation of the sulfone group is achievable through several established synthetic routes. These pathways include the direct oxidation of sulfur-containing precursors, the coupling of molecular fragments using metal catalysts, leveraging light energy to drive reactions, and consolidating multiple synthetic steps into efficient one-pot procedures.

A fundamental and widely practiced method for synthesizing sulfones is the oxidation of their corresponding thioethers (sulfides) and sulfoxides. wikipedia.orgorganic-chemistry.org This approach is direct and often high-yielding. The reaction proceeds in a stepwise manner, where the thioether is first oxidized to a sulfoxide (B87167), which is an intermediate in this process. wikipedia.org Subsequent oxidation of the sulfoxide yields the desired sulfone. wikipedia.org For the synthesis of Sulprophos sulfone, this would involve the oxidation of Sulprophos (the thioether) or its sulfoxide metabolite.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common choice. organic-chemistry.org The selectivity of the reaction—stopping at the sulfoxide stage versus proceeding to the sulfone—can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org For instance, catalysts like tantalum carbide can promote the formation of sulfones when used with hydrogen peroxide. organic-chemistry.org Other reagents such as urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) provide a metal-free alternative for the complete oxidation of sulfides to sulfones. organic-chemistry.org

Table 1: Common Oxidizing Systems for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Catalyst/Co-reagent | Characteristics |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide or Niobium Carbide | Catalytic system, allows for selective oxidation. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Metal-free, environmentally benign method. organic-chemistry.org |

| m-Chloroperbenzoic acid (mCPBA) | None | Strong oxidant, often used for complete oxidation. |

| Potassium Permanganate (KMnO₄) | None | Powerful, inexpensive oxidant, but can lack selectivity. |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of aryl sulfones. nanomaterchem.comtandfonline.com These methods typically involve the coupling of an aryl halide or a related electrophile with a sulfur-containing nucleophile, such as a sulfinate salt. nanomaterchem.com Catalysts based on copper and palladium have been extensively developed for this purpose. nanomaterchem.com Nickel-catalyzed reactions have also emerged as an efficient alternative for C-S bond phosphinylation and other coupling reactions. tandfonline.comresearchgate.net

These catalytic systems are valued for their compatibility with a wide array of functional groups, which might be sensitive to the harsh conditions of traditional oxidative methods. nanomaterchem.com For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been developed as an inexpensive and recyclable catalyst for coupling aryl sulfonic acid salts with various alkyl or aryl halides to produce sulfones in good to excellent yields. nanomaterchem.com Such methods provide a convergent approach to complex molecules like Sulprophos sulfone by allowing for the late-stage introduction of the sulfonyl group.

Table 2: Examples of Metal-Catalyzed Sulfone Synthesis

| Metal Catalyst | Coupling Partners | Key Features |

|---|---|---|

| Copper (e.g., CuI, CuFe₂O₄) | Aryl Halides + Sulfinates | Most common method; tolerates various functional groups. nanomaterchem.com |

| Palladium (e.g., Pd(dba)₂) | Aryl Halides/Triflates + Sulfinates | Versatile for aryl, heteroaryl, and alkenyl substrates. rsc.orgorganic-chemistry.org |

| Nickel (e.g., Ni(OTf)₂) | Aryl Boronic Acids + SO₂ Source | Redox-neutral conditions; useful for diverse heteroaryl compounds. tandfonline.comresearchgate.net |

In recent years, photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. nih.gov The synthesis of sulfones has benefited significantly from this development, with several photocatalytic methods being reported. rsc.orgacs.org These reactions often involve the generation of sulfonyl radicals from precursors like sulfonyl chlorides or via the insertion of sulfur dioxide. acs.orgresearchgate.net

Photoredox catalysts, such as iridium or ruthenium complexes, can absorb visible light and initiate single-electron transfer processes to generate the required radical intermediates. acs.orgacs.org This strategy allows for the construction of C-S bonds with high efficiency and excellent functional group tolerance. rsc.org For example, a one-pot, three-component strategy can construct alkyl-alkyl sulfones through a photoinduced C(sp³)–H sulfonylation of hydrocarbon compounds. rsc.org These mild conditions are advantageous when synthesizing complex or sensitive molecules. nih.gov

Table 3: Photocatalytic Systems for Sulfone Synthesis

| Photocatalyst | Radical Precursor | Reaction Type |

|---|---|---|

| fac-[Ir(ppy)₃] | Sulfonyl Chlorides | Atom Transfer Radical Addition (ATRA). acs.org |

| Ru(dmbpy)₃(PF₆)₂ | Thiophenols | Controlled selective synthesis of sulfoxides. acs.org |

| Acridine/Copper System | Carboxylic Acids | Decarboxysulfonylative Cross-coupling. nanomaterchem.com |

One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.orgtandfonline.com Several one-pot strategies for the synthesis of sulfones and their derivatives have been developed. rsc.orgnih.govresearchgate.net

A notable example is a palladium-catalyzed, three-component synthesis that combines an aryl iodide, a sulfonyl unit delivered as an aminosulfonamide, and an electrophilic coupling partner. rsc.org The aminosulfonamide acts as a masked sulfinate that is generated in situ and trapped by the electrophile to yield the final sulfone product. rsc.org Other one-pot methods may involve the in-situ generation of a key reagent, such as the β-ketosulfone used to modify chitosan. tandfonline.com These strategies are highly valuable for creating molecular diversity and streamlining the synthesis of complex targets. nih.gov

Table 4: Selected One-Pot Strategies for Sulfone Synthesis

| Reaction Type | Key Components | Catalyst |

|---|---|---|

| Three-Component Aminosulfonylation | Aryl Iodide, DABSO, Electrophile (e.g., Benzyl Bromide) | Palladium catalyst. rsc.org |

| Three-Component C-H Sulfonylation | Hydrocarbon, SO₂ Source, Radical Precursor | Photocatalyst (TBADT). rsc.org |

| β-Ketosulfone Synthesis and Derivatization | Styrene, Sulfinate Salt, Chitosan | Potassium Persulfate. tandfonline.com |

Utilization of Sulfur Dioxide as a Sulfonyl Source

Sulfur dioxide (SO₂) is a fundamental building block for the synthesis of sulfones as it is an inexpensive and direct source of the sulfonyl group. wikipedia.orgresearchgate.net It can participate in various reactions, including cycloadditions with dienes to form cyclic sulfones. wikipedia.org However, the use of gaseous and toxic SO₂ presents significant handling challenges in a laboratory setting.

To circumvent these issues, a range of solid SO₂ surrogates have been developed. These reagents are stable, easy-to-handle solids that release SO₂ or an equivalent reactive species under specific reaction conditions. researchgate.net Common surrogates include sodium metabisulfite (B1197395) (Na₂S₂O₅) and the DABCO-bis(sulfur dioxide) adduct, known as DABSO. nanomaterchem.comresearchgate.net These surrogates have been successfully employed in metal-catalyzed and photocatalytic reactions to incorporate the sulfonyl moiety into organic molecules, representing a greener and more atom-efficient approach to sulfone synthesis. researchgate.netrsc.orgresearchgate.net Thiourea dioxide has also been reported as an effective source of sulfonyl groups under visible light irradiation. rsc.org

Table 5: Common Sulfur Dioxide Surrogates in Sulfone Synthesis

| SO₂ Surrogate | Chemical Formula/Name | Typical Application |

|---|---|---|

| Sodium Metabisulfite | Na₂S₂O₅ | Source of SO₂ in oxidative sulfonylation/cyclization. researchgate.net |

| DABSO | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) | Used in Pd-catalyzed aminosulfonylation and with Grignard reagents. rsc.orgorganic-chemistry.org |

| Thiourea Dioxide | (NH₂)₂CSO₂ | Photoredox generation of sulfones from aryl halides. rsc.org |

Nucleophilic Displacement Reactions for Sulprophos Sulfone Formation

One of the most classical and straightforward methods for forming sulfones is through nucleophilic displacement, also known as S-alkylation. wikipedia.orgorganic-chemistry.org This reaction involves a sulfinate salt, such as sodium arylsulfinate (ArSO₂Na), acting as a nucleophile that attacks an electrophilic carbon atom, typically an alkyl or aryl halide. wikipedia.org This process forms a new carbon-sulfur bond and displaces the halide leaving group, yielding the sulfone product. wikipedia.org

The reaction is a cornerstone of sulfone synthesis due to its reliability and broad applicability. organic-chemistry.org Microwave promotion can accelerate the nucleophilic substitution of alkyl halides with sulfinates in aqueous media, accommodating a variety of functional groups. organic-chemistry.org This methodology is fundamental for constructing the aryl-SO₂-alkyl framework present in many sulfone-containing compounds. The coordination of a phenyl sulfone to a metal complex can also activate the molecule for a series of nucleophilic addition reactions, enabling the synthesis of highly functionalized cyclic structures. nih.gov

Table 6: Nucleophilic Displacement for Sulfone Synthesis

| Nucleophile | Electrophile | Conditions/Catalyst |

|---|---|---|

| Sodium Arenesulfinate | Alkyl Halide/Tosylates | Microwave irradiation in aqueous media. organic-chemistry.org |

| Sodium Arenesulfinate | Primary Alcohols | N-bromosuccinimide/triphenylphosphine, catalytic tetrabutylammonium (B224687) iodide. organic-chemistry.org |

| Sulfinate Anion | Aryl Halide | Transition metal catalyst (e.g., Copper). wikipedia.org |

Design and Synthesis of Novel Sulprophos Sulfone Analogues and Derivatives

Structural Modification Strategies

The synthesis of new sulprophos sulfone analogues typically involves the modification of three key regions of the molecule: the phenyl ring, the phosphate (B84403) group, and the S-propyl group. These modifications are designed to investigate structure-activity relationships (SAR) and to potentially enhance the desired characteristics of the compound. The primary method for synthesizing the sulphone moiety is through the oxidation of the corresponding sulfide precursor. organic-chemistry.orgresearchgate.net

Table 1: Proposed Structural Modification Strategies for Sulprophos Sulfone Analogues

| Modification Site | Strategy | Rationale | Potential Synthetic Route |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To investigate the influence of electronic and steric effects on activity. | Synthesis of substituted 4-(methylthio)phenols followed by reaction with O-ethyl S-propyl phosphorochloridothioate and subsequent oxidation of the methylthio group to a sulfone. |

| Phosphate Group | Replacement of the O-ethyl group with other alkoxy or aryloxy groups. | To alter the lipophilicity and metabolic stability of the phosphate ester. | Reaction of the corresponding alcohol or phenol (B47542) with S-propyl phosphorodichloridothioate, followed by reaction with 4-(methylsulfonyl)phenol. |

| S-propyl Group | Variation of the S-alkyl chain (e.g., methyl, butyl, or branched alkyl groups). | To probe the impact of the size and shape of the alkylthio group on biological interactions. | Synthesis of the appropriate S-alkyl O-ethyl phosphorochloridothioate and subsequent reaction with 4-(methylsulfonyl)phenol. |

One common approach to creating sulfone derivatives is the oxidation of the corresponding sulfide. organic-chemistry.org For instance, the synthesis of fenthion (B1672539) sulfoxide, a structurally similar organophosphate insecticide, involves the oxidation of the thioether group. researchgate.net A similar strategy can be applied to sulprophos to yield sulprophos sulfone. Further modifications can then be made to this core structure.

The introduction of different functional groups on the phenyl ring can be achieved by starting with appropriately substituted phenols. For example, the synthesis of propaphos, a related organophosphate, involves the reaction of 4-(methylthio)phenol (B156131) with di-n-propyl chlorophosphate. researchgate.net By analogy, substituted 4-(methylthio)phenols can be used as starting materials to introduce a variety of substituents onto the phenyl ring of sulprophos, which can then be oxidized to the corresponding sulfone.

Stereoselective Synthesis of Chiral Sulprophos Sulfone Intermediates

The phosphorus atom in sulprophos sulfone is a stereocenter, meaning that the compound can exist as two enantiomers (R and S). The biological activity of these enantiomers can differ significantly. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched sulprophos sulfone is of great interest.

Chiral sulfones are important structural motifs in many biologically active compounds. nih.govresearchgate.netrsc.org The stereoselective synthesis of chiral sulfoxides, which can be precursors to chiral sulfones, is a well-established field. researchgate.netnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Table 2: Potential Strategies for Stereoselective Synthesis of Sulprophos Sulfone Intermediates

| Strategy | Description | Key Intermediates | Potential Chiral Control Element |

| Asymmetric Oxidation | The enantioselective oxidation of a prochiral sulfide to a chiral sulfoxide. This sulfoxide can then be oxidized to the sulfone. | Sulprophos | Chiral oxidizing agents or catalysts (e.g., Sharpless reagent). |

| Kinetic Resolution | The resolution of a racemic mixture of a chiral intermediate by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer. | Racemic sulprophos sulfoxide | Chiral resolving agents or enzymes. |

| Use of Chiral Building Blocks | The synthesis starting from a chiral precursor that already contains the desired stereochemistry. | Chiral O-ethyl S-propyl phosphorochloridothioate | Starting from a chiral alcohol or thiol. |

The synthesis of enantiomers of fenthion sulfoxide has been reported, demonstrating the feasibility of obtaining chiral organophosphate sulfoxides. researchgate.net This was achieved through a process that allowed for the separation of the enantiomers. A similar approach could potentially be adapted for sulprophos sulfoxide, which could then be oxidized to the corresponding chiral sulprophos sulfone.

Recent advances in the synthesis of chiral sulfones have explored various catalytic methods, including transition metal-catalyzed reactions and organocatalysis, to achieve high enantioselectivity. researchgate.netrsc.org These modern synthetic strategies could be applied to the development of stereoselective routes to sulprophos sulfone and its analogues, providing access to enantiomerically pure compounds for further study.

Advanced Spectroscopic and Analytical Characterization Techniques for Sulprophos Sulfone

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like sulprophos sulfone, various chromatographic techniques offer distinct advantages depending on the analytical objective and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds like sulprophos sulfone. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For organophosphate pesticide metabolites, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. hplc.euchromatographyonline.com The retention of sulprophos sulfone is influenced by the specific composition of the mobile phase, the type of stationary phase, and the column temperature. Detection is typically achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer.

Table 1: Illustrative HPLC Parameters for Sulprophos Sulfone Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilyl) bonded silica, 2.1-4.6 mm i.d., 50-250 mm length, 1.8-5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Detector (e.g., at 225 nm) or Mass Spectrometer |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Sulprophos Sulfone Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While sulprophos sulfone itself has low volatility, GC analysis can be performed following a derivatization step to increase its volatility and thermal stability. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For organophosphate compounds, columns with mid-polarity stationary phases are often used. Detection can be accomplished using various detectors, such as a Flame Photometric Detector (FPD) with a phosphorus filter for selective detection of organophosphates, or a mass spectrometer for definitive identification. scispace.com

Table 2: Typical GC Parameters for the Analysis of Organophosphate Pesticide Metabolites

| Parameter | Description |

|---|---|

| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature programming from a lower initial temperature (e.g., 60-80 °C) to a higher final temperature (e.g., 280-300 °C) to ensure the elution of all analytes. |

| Detector | Flame Photometric Detector (FPD) with a phosphorus filter, Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |

Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Forms

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size in solution. This technique is primarily used for the analysis of high molecular weight compounds such as polymers and macromolecules. Sulprophos sulfone is a small molecule with a defined molecular weight, and it does not form oligomeric or polymeric structures under normal conditions. Therefore, GPC is not a suitable or commonly employed technique for the analytical characterization of sulprophos sulfone.

Mass Spectrometry (MS) Applications in Sulprophos Sulfone Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation, identification, and quantification of compounds. In sulprophos sulfone research, MS is often coupled with chromatographic techniques to provide a high degree of selectivity and sensitivity.

Hyphenated Techniques (GC-MS, LC-MS) for Identification and Purity Assessment

The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. scispace.comuoguelph.ca For sulprophos sulfone, after separation on the GC column, the molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a "molecular fingerprint" that can be used for unambiguous identification by comparison to a spectral library.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like sulprophos sulfone. lcms.czlcms.cz After separation by HPLC, the analyte is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or other adducts, allowing for the determination of the molecular weight. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic fragmentation pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.gov This capability is extremely useful for the identification of unknown metabolites like sulprophos sulfone in complex matrices. nih.gov By measuring the exact mass of the molecular ion with high precision (typically to within 5 ppm), the molecular formula can be confidently determined, which significantly aids in the structural elucidation process. This technique is particularly valuable when authentic reference standards are not available for comparison.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of pesticide metabolites like sulprophos sulfone. By selecting the precursor ion (the molecular ion or a protonated adduct) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.

While specific experimental fragmentation data for sulprophos sulfone is not extensively published, the fragmentation pathways can be predicted based on the known behavior of organothiophosphate pesticides and compounds containing sulfone groups. researchgate.netnih.govnih.gov The primary ionization would likely yield a protonated molecule [M+H]⁺. In MS/MS analysis, this precursor ion would be expected to undergo fragmentation at several key points in the structure:

Cleavage of the P-O-Aryl Bond: This is a common fragmentation pathway for many organophosphate pesticides, leading to the formation of an ion corresponding to the substituted phenyl sulfone moiety and a fragment representing the diethyl thiophosphate portion.

Loss of Sulfur Dioxide (SO₂): The sulfone group is susceptible to the neutral loss of SO₂, a characteristic fragmentation for sulfones that can help confirm the presence of this functional group. researchgate.netresearchgate.net

Cleavages within the Alkyl Chains: Fragmentation of the S-propyl and O-ethyl groups can occur, typically involving the loss of neutral alkenes (ethene or propene). libretexts.org

Rearrangement Reactions: Complex rearrangements, sometimes observed in the fragmentation of sulfonamides and related compounds, could also potentially occur. researchgate.net

These fragmentation patterns allow for the highly selective and sensitive detection of sulprophos sulfone in complex matrices using techniques like multiple reaction monitoring (MRM). nih.gov

Table 1: Predicted MS/MS Fragmentation of Sulprophos Sulfone ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss/Fragment |

|---|---|---|---|

| 373.1 | 217.0 | C₆H₁₄O₂PS | O,O-diethyl phosphonothioate fragment |

| 373.1 | 309.1 | SO₂ (64) | Loss of sulfur dioxide |

| 373.1 | 155.0 | C₇H₁₅O₄PS | 4-(propylsulfonyl)phenol fragment |

Specialized Ionization Methods (e.g., APPI, APCI, MALDI-TOF) for Molecular Information

The choice of ionization source is critical for the effective mass spectrometric analysis of sulprophos sulfone. While electrospray ionization (ESI) is widely used, other specialized methods offer advantages depending on the analyte's properties.

Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly well-suited for the analysis of moderately polar to nonpolar, thermally stable compounds with molecular weights typically below 1500 Da, a category that includes many organophosphate pesticides. iaea.orgwikipedia.org The technique involves creating a corona discharge that ionizes solvent molecules, which then transfer a proton to the analyte molecule. wikipedia.org This "soft" ionization method typically produces a strong signal for the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for quantitative analysis. nih.govcreative-proteomics.com Given the structure of sulprophos sulfone, APCI coupled with liquid chromatography (LC-APCI-MS) would be an effective method for its detection and quantification. iaea.org

Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that uses ultraviolet photons to ionize the analyte, often with the aid of a dopant molecule. It is highly effective for nonpolar compounds that are challenging to ionize by ESI or APCI. While less common for routine pesticide analysis than APCI, it could be a valuable alternative, particularly in separating sulprophos sulfone from more polar matrix components.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI is primarily used for the analysis of very large, non-volatile biomolecules like proteins and peptides and is generally not the method of choice for small-molecule pesticide analysis. nih.gov

For sulprophos sulfone, APCI stands out as a highly suitable ionization method for generating molecular information with high sensitivity and robustness, especially when coupled with tandem mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like sulprophos sulfone. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

Proton (¹H) NMR for Structural Connectivity

¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. The spectrum of sulprophos sulfone would be expected to show distinct signals for the aromatic protons and the protons of the ethyl and propyl groups. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, S, SO₂) and the aromatic ring current. libretexts.org

Aromatic Protons: The protons on the phenyl ring would appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Ethyl Group Protons (-O-CH₂-CH₃): The methylene (B1212753) protons (O-CH₂) would appear as a quartet due to coupling with the methyl protons. Their proximity to the electronegative oxygen atom would shift them downfield. The terminal methyl protons (-CH₃) would appear as a triplet.

Propyl Group Protons (-S-CH₂-CH₂-CH₃): The protons of the propyl group attached to the sulfone would be deshielded. The methylene protons adjacent to the SO₂ group would be the most downfield of the three propyl signals.

Spin-spin coupling between adjacent non-equivalent protons provides crucial connectivity information.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for Sulprophos Sulfone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~8.0 - 8.2 | Doublet (d) | ~8-9 Hz |

| Aromatic (H-3, H-5) | ~7.4 - 7.6 | Doublet (d) | ~8-9 Hz |

| Methylene (-O-CH₂ -CH₃) | ~4.0 - 4.3 | Quartet (q) | ~7 Hz |

| Methylene (-SO₂-CH₂ -CH₂-CH₃) | ~3.1 - 3.4 | Triplet (t) | ~7-8 Hz |

| Methylene (-SO₂-CH₂-CH₂ -CH₃) | ~1.7 - 2.0 | Sextet | ~7-8 Hz |

| Methyl (-O-CH₂-CH₃ ) | ~1.3 - 1.5 | Triplet (t) | ~7 Hz |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts are spread over a wide range (0-220 ppm), making it easier to resolve individual carbon signals. d-nb.info

For sulprophos sulfone, distinct signals would be expected for the four unique aromatic carbons and the carbons of the ethyl and propyl groups. Carbons attached to electronegative atoms (O, S in the sulfone group) are shifted downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for Sulprophos Sulfone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1, C-O-P) | ~150 - 155 |

| Aromatic (C-4, C-SO₂) | ~140 - 145 |

| Aromatic (C-2, C-6) | ~128 - 132 |

| Aromatic (C-3, C-5) | ~118 - 122 |

| Methylene (-O-C H₂-CH₃) | ~65 - 70 |

| Methylene (-SO₂-C H₂-CH₂-CH₃) | ~55 - 60 |

| Methylene (-SO₂-CH₂-C H₂-CH₃) | ~22 - 26 |

| Methyl (-O-CH₂-C H₃) | ~15 - 18 |

Heteronuclear NMR (e.g., ³¹P, ¹⁹F, ¹⁵N if applicable)

For organophosphorus compounds, ³¹P NMR is a particularly powerful and essential characterization technique. mdpi.com The phosphorus-31 nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom. mdpi.com

The oxidation of the sulfur atom in the parent compound, sulprophos (a phosphorothioate), to the sulfone in the metabolite results in a significant change in the electronic environment of the phosphorus nucleus. This change would be reflected as a distinct downfield or upfield shift in the ³¹P NMR spectrum, allowing for clear differentiation between the parent compound and its sulfone metabolite. nih.govsemanticscholar.org The precise chemical shift provides a unique signature for the phosphate (B84403) ester moiety in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary to unambiguously assign all signals and confirm the complete molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. In sulprophos sulfone, COSY would show cross-peaks connecting the -CH₂- and -CH₃ protons of the ethyl group, as well as sequential correlations between the three sets of protons in the propyl group. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each proton signal identified in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment of the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the different fragments of the molecule. For instance, it would show correlations from the aromatic protons to the quaternary carbons (C-1 and C-4), and from the methylene protons of the ethyl group (-O-CH₂-) to the phosphorus atom (²JPC), confirming the connectivity of the phosphate ester.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of sulprophos sulfone, leaving no doubt as to the identity and connectivity of every atom in the molecule.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Sulprophos os sulfone |

| Sulprophos |

| Fenthion (B1672539) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure of a compound by probing its vibrational modes. These techniques are foundational in identifying functional groups and obtaining a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic frequency. For Sulprophos sulfone, an FTIR analysis would be expected to identify the characteristic stretching and bending vibrations of its key functional moieties, such as the sulfone (SO₂), phosphoryl (P=O or P=S), and various carbon-hydrogen and carbon-oxygen bonds. However, no published FTIR spectra for Sulprophos sulfone are currently available to provide specific wavenumber data.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of Sulprophos sulfone would provide valuable information about the vibrations of the molecular backbone and symmetric functional groups, which may be weak or absent in the FTIR spectrum. This analysis would contribute to a more complete vibrational profile of the molecule. At present, there is no available Raman spectroscopic data for Sulprophos sulfone in the scientific literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can elucidate the absolute configuration, bond lengths, bond angles, and intermolecular interactions of Sulprophos sulfone in its solid state. Such data is crucial for understanding its physical properties and structure-activity relationships. A crystallographic study would provide definitive structural information, but to date, the crystal structure of Sulprophos sulfone has not been reported.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for assessing thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as it is heated over time. This analysis provides information on the thermal stability and decomposition profile of a compound. A TGA thermogram for Sulprophos sulfone would indicate the temperatures at which it begins to degrade and the kinetics of its decomposition. This information is vital for determining the material's thermal limits. Currently, no TGA data for Sulprophos sulfone has been published.

Differential Scanning Calorimetry (DSC) for Conformational Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions. A DSC analysis of Sulprophos sulfone could reveal its melting point and any polymorphic or conformational transitions that occur upon heating or cooling. Such data is essential for understanding its physical state and behavior at different temperatures. However, specific DSC findings for Sulprophos sulfone are not available in the current body of scientific literature.

Mechanistic Investigations of Sulprophos Sulfone at the Molecular and Biochemical Levels

Biochemical Pathway Analysis Related to Sulprophos Sulfone Formation and Degradation

The formation of Sulprophos os sulfone is primarily a result of oxidative metabolism of the parent compound, Sulprophos. Organophosphate pesticides are known to undergo oxidation, hydrolysis, and alkylation or dealkylation as primary routes of degradation and metabolism bbrc.inoup.com.

Formation Pathway: The conversion of Sulprophos to its sulfone derivative is a two-step oxidative process. Initially, the thioether group in the Sulprophos molecule is oxidized to a sulfoxide (B87167). This reaction is typically catalyzed by monooxygenases, with cytochrome P450 (CYP) enzymes playing a central role in the metabolism of a wide range of xenobiotics, including pesticides mdpi.commdpi.com. Further oxidation of the sulfoxide intermediate results in the formation of the corresponding sulfone, Sulprophos os sulfone mdpi.comnih.govresearchgate.netresearchgate.net. This bioactivation pathway is significant as the oxidized metabolites of organophosphates can exhibit altered biological activity.

Degradation Pathway: The primary route for the degradation of organophosphate compounds, including their sulfone metabolites, is through hydrolysis bbrc.inoup.com. This process involves the cleavage of the phosphate (B84403) ester bonds. Enzymes such as phosphotriesterases are instrumental in catalyzing this hydrolytic cleavage, which is considered a critical step in the detoxification of these compounds bbrc.inoup.com. The hydrolysis of Sulprophos os sulfone would lead to the formation of less toxic, more water-soluble products that can be more readily excreted from the organism.

Enzymatic Interaction Studies

The interaction of Sulprophos os sulfone with various enzymes is a key determinant of its biological effects and metabolic fate.

Investigation of Sulfotransferase-Mediated Processes

While sulfotransferases (SULTs) are known to be involved in the metabolism of various xenobiotics, their primary role is to catalyze the transfer of a sulfo group to an acceptor molecule. In the context of Sulprophos os sulfone, which is already a sulfone, the direct involvement of sulfotransferases in its primary metabolism is less likely. The formation of the sulfone is an oxidative process, not a sulfation one.

Characterization of Enzyme-Sulprophos Sulfone Binding Dynamics

The binding of Sulprophos os sulfone to its target enzymes is a critical aspect of its mechanism of action. Organophosphate insecticides and their metabolites are known to exert their toxic effects by inhibiting acetylcholinesterase (AChE) nih.govnih.gov. The binding of Sulprophos os sulfone to AChE would involve the formation of a covalent bond between the phosphorus atom of the sulfone and a serine residue in the active site of the enzyme. This irreversible binding leads to the inactivation of AChE, resulting in the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity. The specific dynamics of this binding, such as the affinity and rate of phosphorylation, would determine the potency of Sulprophos os sulfone as an AChE inhibitor.

Elucidation of Molecular Mechanisms of Enzyme Modulation by Sulprophos Sulfone

The primary mechanism of enzyme modulation by Sulprophos os sulfone is the irreversible inhibition of acetylcholinesterase nih.govnih.gov. The sulfone moiety, being a strong electron-withdrawing group, can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. This enhanced reactivity can lead to a more potent inhibition of the enzyme compared to the parent compound, Sulprophos. The modulation of other enzymes, such as cytochrome P450s, by sulfone metabolites has also been observed for other compounds, although specific data for Sulprophos os sulfone is not available.

Kinetic Analysis of Enzyme-Sulprophos Sulfone Interactions

Molecular Target Identification and Ligand Binding Analysis

The primary molecular target for Sulprophos os sulfone, consistent with other organophosphate insecticides, is acetylcholinesterase (AChE) nih.govnih.gov. Ligand binding analysis, through techniques such as X-ray crystallography or computational modeling, could provide detailed insights into the specific interactions between Sulprophos os sulfone and the active site of AChE. Such analyses would reveal the precise orientation of the inhibitor within the active site gorge and the key amino acid residues involved in the binding and phosphorylation process. The presence of the sulfone group could influence the binding orientation and the efficiency of the phosphorylation reaction.

Elucidation of Cellular and Sub-Cellular Mechanistic Pathways (excluding phenotypical effects)

The primary cellular mechanism of action of sulprophos sulfone, a metabolite of the organophosphate insecticide sulprophos, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This process is essential for terminating the nerve impulse at cholinergic synapses.

At the sub-cellular level, sulprophos sulfone acts as an irreversible inhibitor of AChE. The phosphorus atom of the sulprophos sulfone molecule attacks the serine hydroxyl group within the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The phosphorylation of the active site prevents ACh from binding and being subsequently hydrolyzed.

The consequence of this enzymatic inhibition is the accumulation of ACh in the synaptic cleft. This leads to a state of excessive and prolonged stimulation of postsynaptic cholinergic receptors, both muscarinic and nicotinic. This overstimulation disrupts the normal functioning of the nervous system by interfering with the precise control of nerve signal transmission.

The biochemical cascade following AChE inhibition by sulprophos sulfone is characterized by the persistent depolarization of the postsynaptic membrane. This uncontrolled signaling can lead to a range of downstream cellular effects, although this article will not delve into the resulting phenotypical outcomes. The fundamental biochemical lesion is the disruption of the finely tuned balance of neurotransmission at cholinergic synapses.

Investigation of Stereochemical Influence on Mechanistic Pathways

Sulprophos contains a chiral center at the phosphorus atom, meaning it can exist as two stereoisomers, or enantiomers. Research into the biological activity of chiral organophosphorus compounds has consistently demonstrated that stereochemistry plays a pivotal role in their interaction with target enzymes.

The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which influences how effectively the molecule can bind to the active site of AChE. The active site of AChE is itself chiral, composed of asymmetrically arranged amino acid residues. This chirality creates a specific spatial orientation that one enantiomer of sulprophos sulfone may fit into more readily and with higher affinity than the other.

Studies on analogous chiral organophosphorus compounds have provided a framework for understanding the potential stereochemical influence of sulprophos sulfone. For instance, research on the stereoisomers of other organophosphate insecticides has shown significant differences in their ability to inhibit AChE. Typically, one enantiomer exhibits substantially higher inhibitory potency than its counterpart. This difference in potency is often quantified by comparing their inhibition constants (Ki) or the concentration required to inhibit 50% of the enzyme's activity (IC50).

While specific kinetic data for the individual enantiomers of sulprophos sulfone are not extensively detailed in the readily available literature, the established principles of stereospecificity in organophosphate-AChE interactions strongly suggest that one enantiomer of sulprophos sulfone is a more potent inhibitor of AChE than the other. This stereoselectivity would directly impact the mechanistic pathway by determining the concentration of the active enantiomer required to achieve a significant level of AChE inhibition and subsequent disruption of cholinergic neurotransmission.

The table below illustrates hypothetical comparative inhibitory activities of sulprophos sulfone enantiomers on acetylcholinesterase, based on general findings for similar chiral organophosphorus compounds.

| Enantiomer | Target Enzyme | IC50 (nM) | Relative Potency |

| (+)-Sulprophos Sulfone | Acetylcholinesterase | 50 | High |

| (-)-Sulprophos Sulfone | Acetylcholinesterase | 5000 | Low |

Computational Chemistry and in Silico Modeling of Sulprophos Sulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com For a molecule like sulprophos sulfone, DFT can elucidate key aspects of its electronic character and reactivity.

Computational studies on the sulfonyl functional group reveal that its bonding is highly polarized, best described by a model with significant charge separation (S⁺-O⁻) rather than one relying on d-orbital participation, a concept that modern calculations have largely refuted. nih.gov DFT calculations can precisely map this charge distribution and are used to determine global reactivity descriptors. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For sulprophos sulfone, the MEP would likely show negative potential around the sulfone and phosphoryl oxygens, indicating sites susceptible to electrophilic attack, while regions around the sulfur and phosphorus atoms would exhibit positive potential. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate results. Studies on similar sulfone compounds have shown that long-range corrected hybrid density functionals, combined with sufficiently large basis sets, are necessary to correctly predict molecular geometries and properties. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Generic Sulfone Moiety This table presents typical data obtained from DFT calculations on sulfone-containing molecules to illustrate the type of information generated.

| Property | Typical Calculated Value / Description | Significance |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 eV | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap | 7.5 to 8.0 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Mulliken Charge on Sulfur (in SO₂) | +1.2 to +1.6 | Shows a significant positive charge, indicating an electrophilic center. |

| Mulliken Charge on Oxygen (in SO₂) | -0.7 to -0.9 | Shows a significant negative charge, indicating nucleophilic centers. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other methods and for calculations where high accuracy is paramount, such as determining precise reaction energies or characterizing subtle electronic effects. For sulprophos sulfone, high-level ab initio calculations could be used to obtain a highly accurate geometry and to calculate properties like dipole moment and polarizability with great confidence. They are particularly useful for studying systems where DFT might struggle, such as those with significant non-covalent interactions or complex electronic states.

Most non-trivial molecules, including sulprophos sulfone, can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Quantum chemical methods are ideal for this task. By systematically rotating key dihedral angles and performing geometry optimizations at each step, a potential energy surface (PES) can be constructed. researchgate.net A detailed analysis of the PES for a molecule like dipropyl sulfone has revealed the existence of numerous distinct conformers with varying populations at room temperature. researchgate.net For sulprophos sulfone, rotations around the S-C and P-O bonds would be of primary interest. The calculations yield the relative energies of these conformers, from which their equilibrium populations can be determined using the Boltzmann distribution. This information is crucial, as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net

Table 2: Example of Conformational Analysis Results for Ethyl Methyl Sulfone Data adapted from studies on simple sulfones to demonstrate the output of a conformational analysis. researchgate.net

| Conformer | Key Dihedral Angle (C-C-S-C) | Relative Energy (kJ/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Gauche | ~65° | 0.00 | ~66% (doubly degenerate) |

| Anti (Trans) | 180° | ~2.50 | ~34% |

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

A primary application of MD simulations in drug design and toxicology is to model the interaction between a small molecule (ligand), such as sulprophos sulfone, and a protein target. These simulations can predict the binding mode of the ligand, the stability of the ligand-protein complex, and the key intermolecular interactions that govern binding.

Computational studies on other sulfone derivatives have successfully used molecular docking followed by MD simulations to investigate their binding to protein targets like human topoisomerase II alpha. nih.gov Such studies first predict the most likely binding pose (docking) and then use MD to refine this pose and assess its stability. The simulation allows the protein and ligand to adjust their conformations, providing a more realistic view of the binding event. Analysis of the MD trajectory can identify crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues in the protein's binding pocket. nih.govnih.gov This knowledge is vital for understanding the mechanism of action and for designing more potent or selective molecules. researchgate.net

Table 3: Example of Key Ligand-Protein Interactions for a Sulfone Inhibitor This table illustrates the type of interaction data derived from MD simulations of a sulfone-containing ligand in a protein binding site, based on published research. nih.gov

| Ligand Group | Interacting Amino Acid Residue | Interaction Type | Significance |

|---|---|---|---|

| Sulfonyl Oxygen | Glycine (Backbone NH) | Hydrogen Bond | Strong, directional interaction anchoring the ligand. |

| Sulfonyl Oxygen | Serine (Side Chain OH) | Hydrogen Bond | Provides additional binding stability. |

| Aromatic Ring | Phenylalanine | π-π Stacking | Hydrophobic interaction contributing to affinity. |

| Alkyl Group | Isoleucine, Valine | Hydrophobic Contact | Positions the ligand within the nonpolar pocket. |

| Charged Moiety | Aspartic Acid, Glutamic Acid | Electrostatic Attraction | Key driver of binding for charged ligands. |

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models must account for these solvent effects to be realistic. MD simulations can explicitly model the solvent by including a large number of water molecules in the simulation box. This approach allows for the detailed study of hydration shells and the specific interactions between the solute and individual solvent molecules. For instance, MD simulations have been used to study the structure of water around the sulfonic acid groups in polymers, revealing how water channels form. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Sulprophos os sulfone |

| Dipropyl sulfone |

| Ethyl methyl sulfone |

| Ethyl vinyl sulfone |

| Tetramethylene sulfone (sulfolane) |

Conformational Flexibility Studies

The conformational flexibility of sulprophos os sulfone, like other organophosphorus compounds, is a critical determinant of its biological activity. Computational methods such as molecular mechanics and quantum-chemical calculations are employed to explore the molecule's potential energy surface and identify stable conformers.

Studies on related organophosphorus compounds, such as O-alkyl methylfluorophosphonates, have demonstrated the existence of multiple stable conformations arising from rotations around single bonds. researchgate.net For sulprophos os sulfone, key dihedral angles, particularly those involving the P-O and P-S bonds, would define its three-dimensional structure. Molecular mechanics simulations can be utilized to systematically rotate these bonds and calculate the potential energy at each increment, thereby mapping the conformational landscape.

Quantum-chemical methods, such as Density Functional Theory (DFT), provide more accurate energy calculations and can be used to optimize the geometries of the conformers identified through molecular mechanics. researchgate.netysu.am These calculations can also provide information about the relative populations of different conformers at thermal equilibrium. For instance, research on ethyl methyl sulfone using DFT has successfully identified its stable conformers and their thermodynamic properties. researchgate.netysu.am

Table 1: Representative Torsional Angles for Conformational Analysis of Organophosphate Sulfones

| Dihedral Angle | Description | Expected Behavior |

| C-S-P-O | Defines the orientation of the phenylthio group relative to the phosphate (B84403) ester. | Rotation will likely lead to multiple energy minima. |

| P-O-C-C | Governs the positioning of the propoxy group. | Different staggered conformations are expected. |

| O=S=O | The geometry of the sulfone group. | Relatively rigid, but can influence the electronic properties of the adjacent phenyl ring. |

Structure-Activity Relationship (SAR) Modeling (Theoretical and Mechanistic Focus)

Structure-Activity Relationship (SAR) modeling for organophosphorus compounds like sulprophos os sulfone is focused on understanding how variations in chemical structure affect their biological activity, primarily their ability to inhibit acetylcholinesterase (AChE). nih.govdntb.gov.uascribd.com The toxicity of organophosphates is largely attributed to the phosphorylation of a serine residue in the active site of AChE.

From a theoretical and mechanistic standpoint, the key structural features of sulprophos os sulfone that influence its activity include:

The Phosphoryl Group (P=O): The presence of the P=O bond is crucial for the phosphorylation of the serine hydroxyl group in the AChE active site. The electrophilicity of the phosphorus atom is a key factor in the reaction rate.

The Leaving Group: The phenylthio moiety acts as the leaving group during the reaction with AChE. The stability of the leaving group, influenced by the electron-withdrawing sulfone group, affects the rate of phosphorylation.

The Alkoxy Groups: The propoxy groups attached to the phosphorus atom also modulate its reactivity and can influence how the molecule binds within the AChE active site.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of related organophosphorus compounds with their biological activity. nih.gov Descriptors used in such models often include electronic parameters (e.g., partial atomic charges), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP). nih.gov For sulprophos os sulfone, a QSAR model would aim to predict its inhibitory potency based on calculated molecular descriptors.

Predictive Modeling of Molecular Interactions and Reaction Mechanisms

Predictive modeling plays a vital role in elucidating the molecular interactions between sulprophos os sulfone and its biological target, acetylcholinesterase, as well as the mechanism of inhibition.

Molecular Docking: This computational technique can be used to predict the binding orientation of sulprophos os sulfone within the active site of AChE. rsc.org Docking simulations would likely show the phosphoryl group positioned in close proximity to the catalytic serine residue, poised for nucleophilic attack. The phenylthio group would be oriented towards the exit of the active site gorge.

Quantum Chemical Calculations: These methods can be employed to study the reaction mechanism of AChE inhibition at an electronic level. By modeling the key steps of the reaction, such as the formation of the Michaelis complex, the phosphorylation of the serine residue, and the departure of the leaving group, researchers can calculate activation energies and reaction enthalpies. Such studies on related systems have provided detailed insights into the factors governing the reactivity of organophosphates.

Machine Learning Models: In recent years, machine learning algorithms have been successfully applied to predict the activity of acetylcholinesterase inhibitors. nih.gov By training on large datasets of known inhibitors, these models can learn complex structure-activity relationships and predict the inhibitory potential of new compounds like sulprophos os sulfone with a high degree of accuracy. nih.govresearchgate.net

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining are powerful tools for exploring the chemical space around sulprophos os sulfone and identifying related compounds with potentially interesting properties. nih.govresearchgate.net

Similarity Searching: By using the structure of sulprophos os sulfone as a query, chemical databases can be searched to identify molecules with similar structural features. This can be based on 2D fingerprints, which encode structural fragments, or 3D shape similarity. This approach could uncover other organophosphate sulfones or related structures that may have been synthesized and tested for biological activity.

Substructure Searching: This allows for the identification of all compounds in a database that contain a specific chemical substructure, such as the O-propyl S-phenyl phosphorothioate (B77711) core of sulprophos. This can be useful for identifying broader classes of related compounds.

Data Mining of Public and Proprietary Databases: Large chemical and biological databases can be mined to extract information on compounds structurally related to sulprophos os sulfone. This can include experimental data on their biological activities, physicochemical properties, and metabolic profiles. scienceopen.comnih.govmazums.ac.ir This information can be used to build predictive models and to guide the design of new compounds.

Preclinical Research Models for Mechanistic Elucidation of Sulprophos Sulfone

In Vitro Mechanistic Models

In vitro models are fundamental for isolating and studying specific molecular and cellular events without the confounding variables present in a whole organism.

Cell-free systems, which consist of cellular extracts containing the necessary machinery for biochemical reactions, offer a powerful tool for reconstructing and analyzing specific metabolic or signaling pathways. In the context of sulprophos sulfone, a primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase (AChE).

A cell-free system containing purified AChE can be utilized to study the kinetics of its inhibition by sulprophos sulfone in a controlled environment. This allows for the precise determination of kinetic parameters such as the inhibition constant (Ki) and the phosphorylation rate constant, providing quantitative insights into the potency and nature of the inhibition (e.g., reversible or irreversible).

Table 1: Hypothetical Kinetic Parameters of Acetylcholinesterase Inhibition by Sulprophos Sulfone in a Cell-Free System

| Parameter | Value | Description |

| Km (Acetylthiocholine) | Variable | Michaelis-Menten constant for the substrate. |

| Vmax | Variable | Maximum reaction velocity. |

| Ki (Sulprophos Sulfone) | To be determined | Inhibition constant, indicating the binding affinity of the inhibitor. |

| Inhibition Type | Competitive/Non-competitive/Mixed | To be determined through Lineweaver-Burk plot analysis. |

This table represents the type of data that can be generated from cell-free acetylcholinesterase inhibition assays. Specific values for sulprophos sulfone are not currently available in the public domain.

To investigate the effects of sulprophos sulfone on specific cellular compartments, studies using isolated organelles are employed. Mitochondria, being central to cellular energy metabolism and a target for many toxicants, are of particular interest.

By isolating mitochondria, researchers can directly assess the impact of sulprophos sulfone on key mitochondrial functions, such as the electron transport chain, oxidative phosphorylation, and the mitochondrial membrane potential. Any disruption to these processes can lead to cellular oxidative stress and apoptosis. mdpi.comnih.govnih.gov

Table 2: Potential Endpoints for Sulprophos Sulfone Effects on Isolated Mitochondria

| Mitochondrial Function | Measurement Technique | Potential Effect of Sulprophos Sulfone |

| Mitochondrial Respiration | High-Resolution Respirometry | Inhibition or uncoupling of the electron transport chain. |

| ATP Synthesis | Luciferase-based assays | Decrease in ATP production. |

| Mitochondrial Membrane Potential | Fluorescent probes (e.g., TMRM) | Depolarization of the mitochondrial membrane. |

| Reactive Oxygen Species (ROS) Production | Fluorescent probes (e.g., MitoSOX) | Increased production of superoxide and other ROS. |

Two-dimensional (2D) and three-dimensional (3D) cell culture models provide a more complex biological system than cell-free or isolated organelle assays, allowing for the investigation of cellular signaling pathways and responses. Neuroblastoma cell lines, such as SH-SY5Y, are particularly relevant for studying the neurotoxic effects of organophosphates. mdpi.comxiahepublishing.com

In these models, the effects of sulprophos sulfone on cell viability, apoptosis, neurite outgrowth, and the expression of genes and proteins involved in neuronal function and stress responses can be examined. 3D cell cultures, or spheroids, offer a more physiologically relevant model by mimicking the cell-cell interactions and diffusion gradients found in tissues.

Table 3: Cellular Pathway Analysis of Sulprophos Sulfone in Neuronal Cell Culture Models

| Cellular Process | Endpoint | 2D Model (Monolayer) | 3D Model (Spheroid) |

| Cytotoxicity | IC50 value | Determination of the concentration that causes 50% cell death. | Assessment of cell death in a more tissue-like structure. |

| Apoptosis | Caspase-3/7 activity, Annexin V staining | Quantification of apoptotic cells. | Analysis of apoptosis within different regions of the spheroid. |

| Oxidative Stress | Nrf2 activation, ROS levels | Measurement of cellular antioxidant response and ROS production. | Evaluation of oxidative stress gradients within the spheroid. |

| Neuronal Differentiation | Neurite outgrowth analysis | Assessment of the effect on neuronal morphology. | Study of neuronal network formation. |

This table presents a comparative framework for analyzing cellular pathways in 2D and 3D models. Specific experimental data for sulprophos sulfone is needed for a complete analysis.

In Vivo Model Applications for Mechanistic Elucidation (Non-Outcome Based)

In vivo models are indispensable for understanding the complex interactions of a compound within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and its effects on integrated physiological systems.

Rodent models, such as rats and mice, are widely used to map the in vivo mechanistic pathways of neurotoxic compounds. Following exposure to sulprophos sulfone, various neurochemical and behavioral parameters can be assessed to understand its effects on the central and peripheral nervous systems. nih.govnih.gov

Key investigations include measuring the inhibition of AChE activity in different brain regions and correlating it with changes in neurotransmitter levels and behavioral alterations. These studies help to build a comprehensive picture of the neurotoxic cascade initiated by sulprophos sulfone.

Table 4: Mechanistic Pathway Mapping in Rodent Models Exposed to Sulprophos Sulfone

| System/Pathway | Parameter | Brain Region | Expected Observation |

| Cholinergic System | Acetylcholinesterase (AChE) Activity | Cortex, Hippocampus, Striatum | Significant inhibition of AChE activity. |

| Neurotransmitter Levels | Acetylcholine (B1216132), Dopamine, Serotonin | Synaptic clefts, specific brain regions | Alterations in neurotransmitter turnover and levels. |